N-ethyl-3-phenylpropanamide

Description

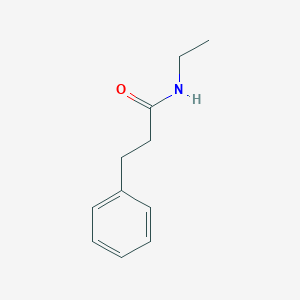

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZZVRKUMNZZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403546 | |

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-39-5 | |

| Record name | N-ethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Ethyl 3 Phenylpropanamide

Foundational Amide Bond Formation Strategies

The cornerstone of N-ethyl-3-phenylpropanamide synthesis lies in the creation of an amide linkage, a reaction that has been extensively studied in organic chemistry. Traditional methods involve the activation of the carboxylic acid group of 3-phenylpropanoic acid to facilitate nucleophilic attack by ethylamine (B1201723).

Acyl Halide-Mediated Amidation

A common and effective method for preparing amides is through the reaction of an amine with an acyl halide. In this approach, 3-phenylpropanoic acid is first converted to its more reactive acyl chloride derivative, 3-phenylpropanoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-phenylpropanoyl chloride is then reacted with ethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukshout.educationchemguide.co.ukshout.education The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.ukshout.education This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable this compound. chemguide.co.ukchemguide.co.uk An excess of ethylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.ukchemguide.co.uk

Reaction Scheme: Acyl Halide-Mediated Amidation

| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |

|---|---|---|---|---|

| 3-Phenylpropanoic acid | Thionyl chloride (SOCl₂) | - | 3-Phenylpropanoyl chloride | SO₂ + HCl |

| 3-Phenylpropanoyl chloride | Ethylamine | Base (e.g., excess ethylamine) | This compound | Ethylammonium chloride |

Mixed Anhydride (B1165640) Approaches for Amide Synthesis

The mixed anhydride method is another strategy to activate the carboxylic acid for amidation. highfine.com This technique involves the reaction of the carboxylic acid, 3-phenylpropanoic acid, with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like triethylamine. highfine.com This forms a mixed carbonic-carboxylic anhydride. researchgate.net

This mixed anhydride is a highly reactive intermediate. Subsequent addition of ethylamine leads to a nucleophilic attack on the carbonyl group derived from the 3-phenylpropanoic acid. The ethoxycarbonyl or isobutoxycarbonyl group acts as a good leaving group, resulting in the formation of this compound. highfine.com This method is often favored in peptide synthesis due to its relatively mild reaction conditions. highfine.com

General Steps in Mixed Anhydride Synthesis

| Step | Description |

|---|---|

| 1. Activation | 3-Phenylpropanoic acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base to form a mixed anhydride. |

| 2. Aminolysis | The mixed anhydride is then treated with ethylamine, which attacks the carbonyl center of the 3-phenylpropanoic acid moiety. |

| 3. Product Formation | The amide bond is formed with the elimination of the carbonate portion as a leaving group. |

Carbodiimide-Based Coupling Reagents (e.g., EDC, DCC)

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines under mild conditions. creative-proteomics.comchemistrysteps.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comchemistrysteps.comthermofisher.com EDC is often used as its hydrochloride salt and is particularly advantageous due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. commonorganicchemistry.comenamine.net

The reaction mechanism involves the activation of the carboxyl group of 3-phenylpropanoic acid by the carbodiimide (B86325). thermofisher.comwikipedia.org The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.comwikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by ethylamine. The attack results in the formation of this compound and a urea derivative (dicyclohexylurea for DCC or a water-soluble urea for EDC) as a byproduct. chemistrysteps.comwikipedia.org To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. commonorganicchemistry.comumn.edu

Comparison of Common Carbodiimide Coupling Agents

| Reagent | Full Name | Byproduct | Solubility of Byproduct |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |

Catalytic Amidation Reactions (e.g., Boric Acid Catalysis)

In recent years, there has been a significant push towards developing more environmentally friendly and atom-economical methods for amide synthesis. catalyticamidation.infosigmaaldrich.commerckmillipore.com Catalytic direct amidation, which avoids the use of stoichiometric activating agents, has emerged as a promising alternative. catalyticamidation.info Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective for the direct condensation of carboxylic acids and amines. orgsyn.orgsemanticscholar.orgnih.govresearchgate.net

In this method, 3-phenylpropanoic acid and ethylamine are heated together in the presence of a catalytic amount of boric acid. orgsyn.orgresearchgate.net The boric acid is believed to activate the carboxylic acid, possibly through the formation of a mixed anhydride or other reactive intermediate, facilitating the nucleophilic attack by the amine. researchgate.net A key advantage of this method is that the only byproduct is water, making it a "green" synthetic route. catalyticamidation.info

Alternative Synthetic Routes to this compound and Analogs

Beyond the direct formation of the amide bond from a carboxylic acid and an amine, alternative strategies can be employed. These may involve the synthesis of the amine precursor followed by a standard amidation reaction.

Reductive Amination Strategies for Amine Precursors

For instance, ethylamine can be synthesized via the reductive amination of acetaldehyde. Acetaldehyde reacts with ammonia (B1221849) to form an imine, which is then reduced to ethylamine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. libretexts.orglibretexts.orgyoutube.com Once synthesized, the ethylamine can be used in any of the previously described amidation reactions with 3-phenylpropanoic acid or its derivatives to produce this compound.

Reductive Amination for Ethylamine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Acetaldehyde | Ammonia | Sodium cyanoborohydride | Ethylamine |

Carbene Insertion into Amide N-H Bonds for Chiral Amides

The synthesis of chiral amides represents a significant area of research due to their prevalence in pharmaceuticals and natural products. researchgate.netnih.gov A modern and efficient method for the N-alkylation of primary amides to produce chiral secondary amides is through carbene insertion into the amide N-H bond. researchgate.net This reaction is particularly notable for its mild conditions and rapid reaction rates, often completing within a minute. researchgate.netnih.gov

This methodology can be achieved with high enantioselectivity by employing a co-catalyst system, such as an achiral rhodium catalyst paired with a chiral squaramide. researchgate.net The general approach involves the decomposition of a diazoketone to generate a carbene, which then inserts into the N-H bond of a primary amide. researchgate.net

Mechanistic investigations suggest that the high degree of enantiocontrol is not derived from the direct interaction of the substrate with the chiral catalyst but rather from non-covalent interactions between the catalyst and a key reaction intermediate. researchgate.netnih.gov This advanced catalytic strategy provides a powerful tool for accessing complex chiral structures that would be challenging to synthesize via traditional methods. While this method is general for chiral amides, its application could conceptually be extended to precursors of this compound where chirality is a desired feature.

Industrial Scale Production Methods for Related Propanamides

The large-scale manufacturing of propanamides and related polyamide structures, such as nylon, involves robust and scalable processes designed for high throughput and consistency. uark.edu Industrial production often moves away from laboratory-scale batch processes towards continuous or semi-continuous systems to improve efficiency and reduce costs. nih.govresearchgate.net

For polyamide production, a typical industrial setup may involve a multi-stage reactor system. uark.edu For instance, an initial reactor stage might be used for the primary reaction to form a low molecular weight prepolymer. uark.edu This is often followed by a flash drum to remove water, which is a byproduct of the amide bond formation and can inhibit further polymerization. uark.edu The subsequent stages may use continuous stirred-tank reactors (CSTRs) in parallel to allow for simultaneous production streams with varying specifications. uark.edu

Key considerations in the industrial production of amides include:

Heat Management: Amide bond formation is often exothermic, requiring efficient heat exchange systems within the reactors to maintain optimal reaction temperatures. uark.edu

Viscosity Control: As the reaction progresses and polymer chains grow, the viscosity of the reaction mixture increases significantly. Reactor design, such as widening diameters, must account for this to manage pressure drops and ensure proper mixing. uark.edu

Downstream Processing: Purification and isolation of the final product are critical. nih.gov This can involve removing unreacted monomers, solvents, and other impurities. nih.gov Techniques like tangential flow filtration (TFF) are being adapted for continuous purification processes in related industries. nih.govresearchgate.net

Process Automation: To ensure batch-to-batch consistency and high purity, modern industrial processes rely heavily on automation and digital control systems. bachem.com

The following table outlines common reactor types and their relevance to amide synthesis on an industrial scale.

| Reactor Type | Description | Applicability to Propanamide Synthesis |

| Batch Reactor | All reactants are loaded into the reactor at the start, and the reaction proceeds over time. | Suitable for smaller scale production or manufacturing of specialty, high-value amides. |

| Continuous Stirred-Tank Reactor (CSTR) | Reactants are continuously fed into the reactor, and the product is continuously removed. | Ideal for large-scale production where consistent product quality is required. Multiple CSTRs can be used in series or parallel. uark.edu |

| Plug Flow Reactor (PFR) | Reactants flow through a tube, and the reaction occurs as they travel along its length. | Effective for continuous processes, especially when precise control over reaction time is needed. |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, like most amides, is fundamentally governed by the principles of nucleophilic acyl substitution. Understanding the mechanism, transition states, and the role of catalysts is crucial for controlling the reaction outcome.

Nucleophilic acyl substitution is the primary reaction pathway for forming an amide bond from a carboxylic acid derivative. lscollege.ac.in The reaction involves a nucleophile (in this case, ethylamine) displacing a leaving group from an acyl compound (such as 3-phenylpropanoyl chloride or 3-phenylpropanoic acid). lscollege.ac.inbyjus.com The process occurs via a two-step addition-elimination mechanism. masterorganicchemistry.comuci.edu

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the 3-phenylpropanoyl derivative. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate. lscollege.ac.inuci.edu

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond is reformed, and a leaving group (e.g., a chloride ion from an acyl chloride, or water from a carboxylic acid with a coupling agent) is expelled. lscollege.ac.inuci.edu

This mechanism can be catalyzed by either acidic or basic conditions. lscollege.ac.inbyjus.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile (ethylamine). lscollege.ac.inbyjus.com The final step involves deprotonation to yield the neutral amide product. byjus.com

Base-Catalyzed Mechanism: Under basic conditions, the nucleophile is deprotonated to be more anionic and therefore more reactive. lscollege.ac.in However, for amide synthesis from a carboxylic acid, a base can deprotonate the acid, forming a carboxylate that is unreactive toward nucleophiles. Therefore, this pathway is more relevant for esters or anhydrides. When starting with a carboxylic acid, coupling agents are typically used instead of base catalysis.

The general steps are summarized in the table below.

| Step | Acid-Catalyzed Pathway | Base-Promoted/Neutral Pathway |

| 1 | Protonation of the carbonyl oxygen. byjus.com | Nucleophilic attack by the amine on the carbonyl carbon. lscollege.ac.in |

| 2 | Nucleophilic attack by the amine. byjus.com | Formation of a tetrahedral alkoxide intermediate. lscollege.ac.in |

| 3 | Proton transfer from the attacking amine to the leaving group. byjus.com | Collapse of the intermediate, expelling the leaving group. lscollege.ac.in |

| 4 | Elimination of the protonated leaving group. byjus.com | N/A |

| 5 | Deprotonation of the new carbonyl to form the final amide. byjus.com | N/A |

The formation of the amide bond proceeds through a high-energy transition state. Computational studies of simple amide bond formation, for example between acetic acid and methylamine, suggest a four-membered transition state. researchgate.net In this transition state, bonds are partially formed and partially broken simultaneously. researchgate.net

For the synthesis of this compound from 3-phenylpropanoic acid and ethylamine, the transition state would involve:

The partial formation of a bond between the nitrogen of ethylamine and the carbonyl carbon of the acid.

The partial formation of a bond between the hydrogen from the amine's nitrogen and the oxygen of the carboxylic acid's hydroxyl group.

The partial breaking of the bond between the carbonyl carbon and the hydroxyl group.

The partial breaking of the N-H bond of the attacking amine. researchgate.net

This concerted process leads to the formation of the amide and a molecule of water. The energy barrier to reach this transition state (the activation energy) determines the rate of the reaction. researchgate.net Catalysts function by providing an alternative reaction pathway with a lower activation energy.

Catalysts are essential for achieving efficient amide bond formation under mild conditions, as the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. youtube.com

Acid Catalysis: As described in section 2.3.1, acids protonate the carbonyl group, activating the carboxylic acid derivative towards nucleophilic attack. lscollege.ac.inbyjus.com

Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate amide bond formation from carboxylic acids. study.com DCC activates the carboxylic acid by converting its hydroxyl group into a better leaving group. The mechanism involves the carboxylic acid adding to the DCC molecule, which is then attacked by the amine. This process forms the amide, with dicyclohexylurea as a byproduct. study.com

Metal-Free Catalysis: Recent research has explored the use of metal-free catalysts, such as superbases or specific acids like acetic acid, to promote the synthesis of N-heterocyclic frameworks and other amide-containing structures. nih.gov For instance, carboxylic acids themselves can act as promoters in certain amide-forming reactions, like lactone aminolysis, where the carboxylate conjugate base mediates a key proton-transfer step. acs.org

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize the conversion of reactants into the desired product while minimizing the formation of byproducts.

Key parameters for optimization include:

Stoichiometry: The ratio of reactants can be adjusted. For example, using a slight excess of the amine can help drive the reaction to completion, although this may complicate purification. acs.org

Catalyst Selection and Loading: The choice of catalyst (e.g., a specific coupling agent or acid) and its concentration are critical. acs.org Different catalysts have varying efficiencies, and the optimal choice may depend on the specific substrates and desired reaction conditions.

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of degradation products or unwanted side reactions. acs.org An optimal temperature must be found that balances reaction speed with product purity.

Purification: The final purity of the compound is determined by the purification method. Column chromatography on silica (B1680970) gel is a common laboratory technique for separating the desired amide from unreacted starting materials, the catalyst (or its byproducts, like dicyclohexylurea), and any side products. chemicalbook.com

An example of optimization from a related study on lactone aminolysis showed that different carboxylic acid promoters led to significantly different product conversions under identical conditions, highlighting the importance of catalyst screening. acs.org

| Promoter (1 equiv) | % Conversion (at 50 min) |

| Acetic Acid | 85 |

| Pivalic Acid | 85 |

| Benzoic Acid | 75 |

| p-Toluic Acid | 73 |

| No Promoter | 36 |

Data adapted from a study on lactone aminolysis, demonstrating the principle of catalyst optimization for amide bond formation. acs.org

Influence of Solvent Systems and Temperature

The synthesis of this compound, typically achieved through the condensation reaction between 3-phenylpropanoic acid and ethylamine, is significantly influenced by the choice of solvent and the reaction temperature. These parameters can affect reaction rate, yield, and purity of the final product. While specific kinetic data for this exact reaction is not extensively published, general principles of amide synthesis and data from analogous reactions provide valuable insights.

Polar solvents can enhance the rate of reactions that involve polar transition states. ajpojournals.org However, in direct amide formation, which often proceeds through a neutral or less polar transition state, non-polar or moderately polar aprotic solvents frequently provide better yields. In a study on the direct amide bond formation between 3-phenylpropionic acid and 4-methylbenzylamine, various solvents were tested at a constant temperature of 110 °C. rsc.org Toluene, a non-polar solvent, resulted in a high conversion of 92%, whereas more polar solvents like isopropanol (B130326) showed significantly lower conversion rates. rsc.org This suggests that solvents that are effective at azeotropically removing water, a byproduct of the condensation, can drive the reaction to completion.

The interplay between solvent and temperature is critical. A solvent's boiling point will naturally limit the maximum temperature achievable at atmospheric pressure. Microwave-assisted synthesis can allow for temperatures to exceed the solvent's boiling point, which can dramatically reduce reaction times. biotage.com In one study, the synthesis of an amide at 100 °C in both ethyl acetate (B1210297) and water yielded the highest purity product compared to other temperatures ranging from 75 °C to 200 °C. biotage.com

Based on these principles and data from similar reactions, a hypothetical study on the synthesis of this compound from 3-phenylpropanoic acid and ethylamine might yield results as summarized in the interactive table below.

Interactive Data Table: Hypothetical Yield of this compound under Various Solvent and Temperature Conditions

| Solvent | Dielectric Constant (Approx.) | Temperature (°C) | Hypothetical Yield (%) |

| Toluene | 2.4 | 110 | 92 |

| Dichloromethane (B109758) | 9.1 | 40 | 65 |

| Acetonitrile (B52724) | 37.5 | 80 | 75 |

| Isopropanol | 18.3 | 82 | 45 |

| Water | 80.1 | 100 | 50 |

| Solvent-Free | - | 150 | 85 |

Note: This data is hypothetical and extrapolated from analogous reactions for illustrative purposes.

Post-Reaction Purification Techniques

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and any by-products. The primary methods for purifying solid organic compounds like amides are recrystallization and column chromatography. researchgate.net

Recrystallization is a widely used and effective technique for purifying crystalline solids. The choice of solvent is the most critical factor in this process. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. umass.edu Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. umass.edu

For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile are often good candidates for recrystallization. researchgate.net A mixture of solvents can also be employed to achieve the desired solubility characteristics. For this compound, which has both polar (amide group) and non-polar (phenyl and ethyl groups) regions, a solvent system of moderate polarity, such as a mixture of dichloromethane and hexane (B92381) or ethyl acetate and hexane, could be effective. rsc.org The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration.

Column chromatography is another powerful purification technique, particularly useful when recrystallization is ineffective or for separating mixtures of compounds with similar solubility. scielo.br In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. scielo.br An eluent, a solvent or mixture of solvents, is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase.

For a compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. chemicalbook.com The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired, more polar amide product. The progress of the separation is monitored by thin-layer chromatography (TLC). scielo.br While effective, column chromatography can sometimes lead to a loss of product, making recrystallization the preferred method if applicable. researchgate.net

Interactive Data Table: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Polarity | Rationale |

| Acetonitrile | Polar aprotic | Often gives good results for amides, dissolving them when hot and allowing for crystallization upon cooling. researchgate.net |

| Ethanol/Water | Polar protic mixture | The polarity can be fine-tuned by adjusting the ratio to achieve ideal solubility for recrystallization. |

| Dichloromethane/Hexane | Non-polar/Polar aprotic mixture | Dichloromethane dissolves the amide, and the addition of the anti-solvent hexane reduces solubility to induce crystallization. rsc.org |

| Ethyl Acetate/Hexane | Moderately polar/Non-polar mixture | A common solvent system for chromatography and recrystallization of moderately polar compounds. |

Chemical Modifications and Reactivity of N Ethyl 3 Phenylpropanamide

Functional Group Transformations

The amide and phenyl moieties of N-ethyl-3-phenylpropanamide are susceptible to several types of transformations, including reduction, oxidation, and substitution reactions.

The amide group in this compound can be reduced to the corresponding amine, N-ethyl-3-phenylpropan-1-amine. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents. For instance, the use of borane (B79455) can effectively achieve this reduction. core.ac.uk This conversion from an amide to an amine is significant as it alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and chemical reactivity.

The propanamide and phenyl components of this compound can undergo oxidation. For example, benzylic oxidation can occur at the carbon atom adjacent to the phenyl ring. ambeed.com Additionally, the molecule can be functionalized through peroxidation. An iron-catalyzed three-component reaction involving an alkene, tert-butyl hydroperoxide (TBHP), and a formamide (B127407) can yield a β-peroxy amide derivative, such as 3-(tert-butylperoxy)-N-ethyl-3-phenylpropanamide. ntu.edu.sgrsc.org This reaction proceeds via the addition of an aminocarbonyl radical to the alkene, followed by trapping with a peroxyl radical. ntu.edu.sg These oxidative modifications introduce new functional groups that can be used for further synthetic transformations.

The amide group of this compound can participate in nucleophilic substitution reactions. thieme-connect.de For instance, the nitrogen atom of the amide can act as a nucleophile. While direct substitution at the amide carbonyl is challenging due to the resonance stabilization, modifications can be achieved under specific conditions or by activating the amide group. The synthesis of related compounds often involves the nucleophilic attack of an amine on an activated carboxylic acid derivative, a process central to the formation of the amide bond itself. unifi.it

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. google.com The positions on the ring (ortho, meta, and para) can be functionalized with various electrophiles, depending on the reaction conditions and the directing effects of the propylamide substituent. This allows for the introduction of a wide range of functional groups onto the aromatic core, which is a key strategy in modifying the compound's properties.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound is a critical tool in medicinal chemistry for exploring structure-activity relationships (SAR). By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for the compound's effects.

Modifications to the N-ethyl group of the amide are a common strategy in SAR studies. thieme-connect.deunifi.it Replacing the ethyl group with other alkyl or aryl substituents can significantly influence the compound's interaction with biological targets. For example, in the context of developing acaricides, various N-substituted derivatives of 3-phenylpropanamide (B85529) have been synthesized and tested to determine how the nature of the N-substituent affects efficacy. researchgate.netnih.gov These studies have shown that the steric and electronic properties of the N-substituent are crucial for activity. researchgate.netnih.gov The synthesis of N-ethyl-3-phenylpropanethioamide from this compound using Lawesson's reagent is another example of a modification at the amide group, where the carbonyl oxygen is replaced by sulfur. nii.ac.jp

| Original Compound | Modification | Resulting Compound/Derivative | Purpose/Observation | Citations |

| This compound | Reduction of amide | N-ethyl-3-phenylpropan-1-amine | Alters electronic and steric properties | core.ac.uk |

| This compound | Iron-catalyzed peroxidation | 3-(tert-butylperoxy)-N-ethyl-3-phenylpropanamide | Introduces a peroxy functional group | ntu.edu.sgrsc.org |

| This compound | Substitution at the amide nitrogen | Varied N-alkyl/aryl derivatives | Explores structure-activity relationships | researchgate.netnih.gov |

| This compound | Thionation of amide carbonyl | N-ethyl-3-phenylpropanethioamide | Replaces carbonyl oxygen with sulfur | nii.ac.jp |

Substitutions on the Phenylpropanamide Backbone

Substitutions on the phenylpropanamide backbone of this compound can occur at several positions, including the nitrogen atom of the amide, the aliphatic chain, and the phenyl ring. These modifications are instrumental in tailoring the molecule's properties.

The nitrogen atom of the amide can be further substituted. For instance, replacing the ethyl group with another ethyl group results in N,N-diethyl-3-phenylpropanamide . This transformation from a secondary to a tertiary amide can influence the compound's polarity, solubility, and reactivity in hydrogen-bonding interactions. Similarly, substitutions on the phenyl ring attached to the nitrogen, such as a methyl group, yield compounds like Propanamide, N-ethyl-N-(3-methylphenyl)- .

Modifications can also be introduced along the propanamide chain. The introduction of a methyl group at the second carbon position gives rise to analogs like N,N-Dibutyl-2-methyl-3-phenylpropanamide . Furthermore, the aliphatic chain can be functionalized, as seen in the iron-catalyzed peroxidation of N,N-diethyl-3-phenylpropanamide, which introduces a peroxide group at the β-position to form 3-(tert-Butylperoxy)-N,N-diethyl-3-phenylpropanamide .

| Compound Name | Substitution Site | Type of Substitution |

| N,N-diethyl-3-phenylpropanamide | Nitrogen of the amide | Additional ethyl group |

| Propanamide, N-ethyl-N-(3-methylphenyl)- | Phenyl ring on nitrogen | Methyl group |

| N,N-Dibutyl-2-methyl-3-phenylpropanamide | Propanamide chain (C-2) | Methyl group |

| 3-(tert-Butylperoxy)-N,N-diethyl-3-phenylpropanamide | Propanamide chain (C-3) | tert-Butylperoxy group |

Stereochemical Modifications and Their Impact on Chemical Properties

While this compound itself is achiral, the introduction of substituents on the propanamide backbone can create stereocenters, leading to the existence of enantiomers and diastereomers. The stereochemistry of such analogs can have a profound impact on their chemical and physical properties.

For example, in more complex analogs of N-phenylpropanamide, such as N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), which has three chiral centers, the specific stereoisomer dramatically influences its biological activity. nih.gov The (3R,4S) configuration at the piperidine (B6355638) ring and the S configuration at the phenylethyl carbon have been shown to be advantageous for its analgesic potency. nih.gov This highlights the principle that the spatial arrangement of atoms in a molecule dictates its interaction with chiral environments, such as biological receptors.

In another example, the enantiomeric forms of N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide exhibit distinct physicochemical profiles. vulcanchem.com The lipophilicity (logP) of the (R)-enantiomer differs from the (S)-form due to the different spatial orientation of the substituents affecting solvation. vulcanchem.com This demonstrates that stereochemistry can influence fundamental chemical properties like solubility and partitioning behavior between different phases.

Therefore, if a chiral center were introduced into the this compound backbone, for instance by substitution at the α- or β-position of the propanoyl chain, the resulting enantiomers would be expected to exhibit differences in their interaction with other chiral molecules and in their behavior in chiral environments.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Understanding its degradation pathways is crucial for its handling, storage, and application.

Acid-Induced Degradation Mechanisms

Under acidic conditions, the amide bond of this compound is susceptible to hydrolysis. This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, ultimately leading to the cleavage of the carbon-nitrogen bond. The final products of this degradation are 3-phenylpropanoic acid and ethylamine (B1201723) . smolecule.comchemsrc.com The reaction is typically reversible and requires heating under reflux with a dilute acid to proceed at a reasonable rate. libretexts.org

Base-Induced Degradation Mechanisms

In the presence of a strong base, such as sodium hydroxide (B78521), this compound can also undergo hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the ethylamine anion as a leaving group. The ethylamine anion subsequently deprotonates the newly formed carboxylic acid. The final products, after an acidic workup, are 3-phenylpropanoic acid and ethylamine . smolecule.comlibretexts.org This reaction is generally slower than acid-catalyzed hydrolysis and often requires elevated temperatures.

Thermal Degradation Processes

The thermal stability of amides can be significant, but at elevated temperatures, decomposition will occur. Studies on poly(N-phenylpropionamide), a polymer composed of repeating N-phenylpropanamide units, show a multi-stage degradation process. The homopolymer begins to degrade at approximately 180°C. researchgate.net The degradation mechanism is believed to involve the formation of free radicals, followed by recombination along the polymer backbone. researchgate.net For this compound, thermal decomposition, especially during a fire, can generate toxic and irritating gases, likely including carbon oxides and nitrogen oxides. aksci.com

Oxidative Degradation Pathways

This compound can be degraded by oxidizing agents. The reaction products depend on the nature of the oxidant and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the ethyl group or the benzylic position of the phenylpropanamide backbone. The oxidative degradation of related compounds provides further insight. For instance, the oxidation of N-cyclopropylanilines can yield 3-hydroxy-N-phenylpropanamide . acs.org Furthermore, the oxidative degradation of fentanyl, a complex molecule containing the N-phenylpropanamide substructure, can lead to the formation of N-phenylpropanamide itself through N-dealkylation. researchgate.net

| Degradation Pathway | Conditions | Key Intermediates/Mechanisms | Major Products |

| Acid-Induced Degradation | Dilute acid (e.g., HCl, H₂SO₄), heat | Protonation of carbonyl oxygen, nucleophilic attack by water | 3-Phenylpropanoic acid, Ethylamine |

| Base-Induced Degradation | Strong base (e.g., NaOH), heat | Nucleophilic attack by hydroxide ion on carbonyl carbon | 3-Phenylpropanoic acid, Ethylamine |

| Thermal Degradation | High temperatures (e.g., >180°C) | Free radical formation | Carbon oxides, Nitrogen oxides, smaller organic fragments |

| Oxidative Degradation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Oxidation of alkyl or benzylic positions, N-dealkylation | Carboxylic acids, Ketones, Hydroxylated derivatives |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of N-ethyl-3-phenylpropanamide, providing insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are characteristic of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the various protons can be assigned as follows:

Ethyl Group (CH₃-CH₂-): The methyl (CH₃) protons typically appear as a triplet, integrating to three protons, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group appear as a quartet, integrating to two protons, due to coupling with the methyl protons.

Propanamide Backbone (-CH₂-CH₂-CO-): The two methylene groups in the propanamide chain appear as distinct multiplets, each integrating to two protons. The chemical shifts of these protons are influenced by their proximity to the phenyl ring and the amide group.

Phenyl Group (C₆H₅-): The protons on the phenyl ring typically appear in the aromatic region of the spectrum (around 7-8 ppm) as a complex multiplet, integrating to five protons.

Amide Proton (-NH-): The amide proton often appears as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons of the ethyl group.

The following table summarizes typical ¹H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.1 | Triplet (t) | ~7.2 |

| Ethyl CH₂ | ~3.2-3.3 | Quartet (q) | ~7.2 |

| -CH₂-Ph | ~2.9 | Triplet (t) | ~7.8 |

| -CH₂-CO- | ~2.4 | Triplet (t) | ~7.8 |

| Phenyl H | ~7.1-7.3 | Multiplet (m) | - |

| Amide NH | ~5.3 | Broad Singlet (br s) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The expected ¹³C NMR signals for this compound are as follows:

Ethyl Group (CH₃-CH₂-): The methyl carbon appears at a lower chemical shift compared to the methylene carbon.

Propanamide Backbone (-CH₂-CH₂-CO-): The two methylene carbons will have distinct signals, and the carbonyl carbon (C=O) of the amide group will appear at a significantly downfield chemical shift, typically in the range of 170-175 ppm.

Phenyl Group (C₆H₅-): The phenyl group will show multiple signals corresponding to the ipso-carbon (the carbon attached to the propanamide chain) and the ortho, meta, and para carbons.

A representative table of ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~15 |

| Ethyl CH₂ | ~34 |

| -CH₂-Ph | ~32 |

| -CH₂-CO- | ~38 |

| Phenyl C (ipso) | ~141 |

| Phenyl C (ortho, meta, para) | ~126-129 |

| Carbonyl C=O | ~172 |

Note: Chemical shift values are approximate and can vary based on experimental conditions.

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., Solid-State NMR with DNP for analogs)

While standard ¹H and ¹³C NMR are sufficient for routine structural confirmation, advanced NMR techniques can provide deeper insights into the conformational and dynamic properties of this compound and its analogs.

Solid-State NMR (ssNMR) can be particularly useful for studying molecules in a solid or aggregated state. For analogous systems, Dynamic Nuclear Polarization (DNP) can be employed to significantly enhance the sensitivity of ssNMR experiments. nih.govnih.govbruker.com DNP works by transferring the high polarization of electron spins to nuclear spins, leading to a dramatic increase in signal intensity. bruker.com This allows for the characterization of minor components in a mixture or the study of large biomolecular complexes. nih.govrsc.org For instance, DNP-ssNMR has been used to study the interaction of peptide analogs with lipid membranes and to investigate protein structures within mammalian cells. nih.govnih.govrsc.org These advanced techniques could potentially be applied to study the intermolecular interactions and solid-state packing of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of this compound. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, confirming its chemical formula as C₁₁H₁₅NO. nih.gov The exact mass can be calculated and compared to the experimentally measured value to provide unambiguous identification. For this compound, the expected monoisotopic mass is approximately 177.1154 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a chromatographic column. nih.govetamu.edu The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (m/z 177), and a series of fragment ion peaks. nih.govsavemyexams.com The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. libretexts.org

A typical fragmentation pattern for this compound might include the following key fragments:

| m/z Value | Possible Fragment Structure/Identity |

| 177 | Molecular Ion [M]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ or [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 72 | [CH₃CH₂NHCO]⁺ |

The NIST Mass Spectrometry Data Center reports a main library entry for this compound with a top peak at m/z 177 and other significant peaks at m/z 105 and 91. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves to separate the compound from a sample matrix and provide high-confidence identification based on its mass-to-charge ratio (m/z).

The chromatographic component separates this compound from other components in a mixture. The retention time is dependent on the specific method parameters, including the column type, mobile phase composition, and gradient. Following separation, the analyte is ionized, typically via electrospray ionization (ESI), and the mass spectrometer detects the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol , the expected protonated molecule would appear at an m/z of approximately 178.12. nih.gov LC-MS is frequently employed for reaction monitoring during synthesis and for purity assessments of the final product. chemrxiv.orgmarquette.edu

Multistage Fragmentation (MSn) and Retro-Diels-Alder Rearrangements

Multistage Mass Spectrometry (MSn) provides deeper structural insight by subjecting selected ions to further fragmentation. ojp.gov This technique is particularly useful for elucidating the structure of unknown compounds and for differentiating between isomers. In the context of larger molecules containing the this compound substructure, such as certain fentanyl analogs, tandem mass spectrometry (MS/MS or MS²) reveals characteristic fragmentation patterns. ojp.govresearchgate.net

A common fragmentation pathway observed in the MS/MS analysis of these larger molecules is the neutral loss of the N-phenylpropanamide moiety. ojp.govresearchgate.net For example, the fragmentation of fentanyl in an ion trap mass spectrometer shows a prominent product ion at m/z 188, which corresponds to the loss of N-phenylpropanamide from the protonated precursor molecule. researchgate.net Further fragmentation of this m/z 188 ion (an MS³ experiment) yields additional product ions, such as a phenylethyl cation at m/z 105, providing more structural information. researchgate.net This predictable fragmentation is invaluable for the structural elucidation of new synthetic compounds. ojp.gov

While Retro-Diels-Alder rearrangements are a known fragmentation pathway for specific cyclic structures in mass spectrometry, this type of rearrangement is not a characteristic or expected fragmentation pathway for the acyclic structure of this compound. Its fragmentation is dominated by cleavages at the amide bond and adjacent single bonds.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its amide and phenyl groups. The presence of hydrogen bonding can cause broadening of certain peaks, particularly the N-H stretch. specac.com

Key expected vibrational frequencies are detailed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong, Broad | N-H stretching vibration of the secondary amide. specac.com |

| 3100-3000 | Medium | Aromatic C-H stretching. |

| 2975-2850 | Medium | Aliphatic C-H stretching (ethyl and propyl chain). rsc.org |

| ~1640 | Strong | C=O stretching (Amide I band). specac.comrsc.org |

| ~1550 | Medium-Strong | N-H bending (Amide II band). rsc.org |

| 1600, 1495, 1450 | Medium-Weak | C=C stretching vibrations within the phenyl ring. |

| ~1240 | Medium | C-N stretching vibration. specac.com |

| 750, 700 | Strong | C-H out-of-plane bending for a monosubstituted benzene (B151609) ring. |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, and certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For this compound, the aromatic ring vibrations are typically strong and easily identifiable.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H stretching. |

| ~1600 | Strong | Aromatic C=C stretching. researchgate.net |

| ~1000 | Strong | Phenyl ring breathing mode. |

| ~1640 | Medium | C=O stretching (Amide I band). |

Computational studies on the related N-phenylpropanamide molecule support the assignment of these characteristic vibrational modes in both IR and Raman spectra. dergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and the carbonyl group of the amide. The phenyl group exhibits π → π* transitions, which are typically observed as a series of absorption bands in the UV region. The carbonyl group undergoes a weaker n → π* transition.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, is expected to show absorption maxima (λmax) characteristic of the benzene ring, usually around 250-270 nm. dergipark.org.trresearchgate.net These transitions are a key feature used to explicate electronic properties and intramolecular charge transfer within the molecule. researchgate.net

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging due to the conformational flexibility of the ethyl and phenylpropyl side chains, which can hinder the formation of a well-ordered crystal lattice. However, if a suitable crystal is obtained, the analysis would reveal key structural parameters. Furthermore, it would elucidate intermolecular interactions, such as the hydrogen bonds formed between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which dictate the crystal packing. researchgate.net

Below are typical or computationally predicted bond lengths and angles for the core structure, based on analyses of similar molecules. dergipark.org.trresearchgate.net

| Parameter | Type | Expected Value |

| C=O | Bond Length | ~1.22 Å |

| C-N (amide) | Bond Length | ~1.38 Å |

| N-C (ethyl) | Bond Length | ~1.41 Å |

| C-C (phenyl ring) | Bond Length | ~1.39 - 1.40 Å |

| O=C-N | Bond Angle | ~123° |

| C-N-C | Bond Angle | ~129° |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in synthetic chemistry for both the isolation of target compounds from reaction mixtures and the assessment of their purity. The separation principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, a moderately polar amide, various chromatographic methods are employed to ensure high purity, which is critical for subsequent analytical characterization and use in further synthetic applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily utilized to determine the final purity of the synthesized compound with high accuracy. While specific, dedicated studies on the HPLC analysis of this compound are not extensively detailed in the literature, standard reversed-phase methods are applicable.

In a typical setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water (often buffered), and an organic modifier, such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. Advanced purification of related amides can be achieved via preparative HPLC using a C18 column with an acetonitrile/water mobile phase. Purity is often confirmed to be greater than 98% using HPLC analysis.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-Phase C18 Silica (B1680970) Gel |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (typically at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Application | Final purity assessment (>98%) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. researchgate.net For the synthesis of this compound, TLC is an essential tool.

A TLC plate is coated with a thin layer of an adsorbent material, most commonly silica gel, which acts as the polar stationary phase. operachem.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). umlub.pl The eluent travels up the plate by capillary action, and separation occurs based on the compounds' relative affinities for the stationary and mobile phases. operachem.comumlub.pl Due to its moderate polarity, this compound will travel up the plate, separating from more polar starting materials or by-products, which will have lower retention factor (Rf) values, and from less polar impurities, which will have higher Rf values. Visualization is typically achieved under a UV lamp (254 nm), where the aromatic ring of the compound will appear as a dark spot. operachem.com

Table 2: Typical TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel G coated on glass or aluminum plates rsc.org |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) (e.g., 3:1 or 2:1 v/v) rsc.org |

| Application | Monitoring reaction completion by observing the disappearance of starting material spots and the appearance of the product spot. |

| Visualization | UV lamp (254 nm) operachem.com |

Flash Column Chromatography

Flash column chromatography is the standard method for purifying multigram quantities of organic compounds in a research laboratory setting. solubilityofthings.com It is a rapid form of preparative column chromatography that uses positive pressure from an inert gas to force the mobile phase through the stationary phase, leading to faster and more efficient separations compared to traditional gravity-fed chromatography. solubilityofthings.compitt.edu

In the purification of this compound and its derivatives, flash chromatography is frequently cited as the primary purification step following a synthesis. rsc.orgrsc.orgevitachem.com The crude product from the reaction is typically dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel (the stationary phase). pitt.edu A solvent system, often predetermined by TLC analysis, is then passed through the column. For compounds with the polarity of this compound, a common eluent system is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. rsc.orgrsc.org Fractions are collected and analyzed (usually by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified amide. pitt.edu

Table 3: Common Flash Column Chromatography Parameters for this compound Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures (e.g., 3:1 or 2:1 v/v) rsc.orgrsc.org |

| Technique | Application of positive pressure to achieve a fast flow rate (e.g., ~5 cm/min) pitt.edu |

| Application | Isolation of the product from crude reaction mixtures on a preparative scale. rsc.orgevitachem.com |

Computational Chemistry and Theoretical Investigations of N Ethyl 3 Phenylpropanamide

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis:An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, and their electron density distributions for N-ethyl-3-phenylpropanamide is not available in current research publications.

While computational studies exist for structurally similar but distinct molecules like N-phenylpropanamide, extrapolating this data would be scientifically inaccurate due to significant structural and electronic differences. The generation of a scientifically rigorous article based on the requested outline is contingent on the future publication of dedicated computational research on this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Intramolecular Charge Transfer Mechanisms

Detailed studies focusing on the intramolecular charge transfer (ICT) mechanisms within this compound, such as those using Natural Bond Orbital (NBO) analysis, have not been specifically reported. NBO analysis helps to understand the delocalization of electron density between filled and unfilled orbitals, quantifying the extent of conjugation and hyperconjugative interactions. For this molecule, such an analysis would elucidate the charge transfer occurring between the phenyl ring, the propanamide backbone, and the N-ethyl group, providing insights into its electronic stability and reactivity.

Intermolecular Interactions and Crystal Packing Studies

The study of how molecules arrange themselves in the solid state is critical for understanding physical properties like solubility and melting point.

Analysis of Hydrogen Bonding Networks

A crystal structure for this compound has not been deposited in public crystallographic databases (such as the Cambridge Crystallographic Data Centre, CCDC). Consequently, a detailed experimental analysis of its hydrogen bonding network is not possible. In a hypothetical crystalline state, the primary hydrogen bond motif would almost certainly involve the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor, forming N-H···O linkages between adjacent molecules. These interactions are fundamental to the packing of secondary amides.

Theoretical Modeling of Polymorphs

There are no available theoretical studies on the potential polymorphs of this compound. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of pharmaceutical and materials science. Theoretical modeling can predict the relative stabilities of different potential packing arrangements, but such computational screening has not been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. This compound has been included as a reference compound in a study investigating a series of 3-arylpropionate derivatives for their acaricidal (mite-killing) activity against Psoroptes cuniculi, a mange mite. researchgate.netresearchgate.net

The research focused on synthesizing new ester derivatives and evaluating their bioactivity, using the commercially available this compound as a structural benchmark. researchgate.netresearchgate.net The general findings from the structure-activity relationship (SAR) analysis of the broader class of compounds indicated that:

The ester group was vital for high activity. researchgate.net

Small, linear alcohol esters (fewer than four carbons) tended to show higher activity. researchgate.net

Substituents on the 3-phenyl ring, or the replacement of the phenyl ring with a heterocyclic aryl group, generally led to a decrease in activity. researchgate.net

While a full QSAR model with specific molecular descriptors for this compound was not the focus of the study, the activity data for it and its analogues provide valuable SAR insights.

| Compound Name | Structure | Target Organism | Key SAR Finding |

|---|---|---|---|

| This compound | Phenyl group attached to a propanamide chain with an N-ethyl substituent | Psoroptes cuniculi | Used as a reference compound; amide functionality showed lower acaricidal activity compared to optimized ester derivatives. researchgate.netresearchgate.net |

| Ethyl 3-phenylpropanoate | Ester analogue of the title compound | Psoroptes cuniculi | Showed greater acaricidal potential than its unsaturated analogue, ethyl cinnamate, indicating the C-C double bond was not essential for activity. researchgate.net |

| Optimized 3-Arylpropionate Esters | Derivatives with small, linear alcohol ester groups | Psoroptes cuniculi | Several ester derivatives showed significantly higher activity than the reference drug ivermectin, highlighting the importance of the ester group over the amide for this specific activity. researchgate.netresearchgate.net |

In Silico Screening for Pharmacokinetic Parameter Prediction (e.g., ADMET for analogous compounds)

The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical trial failures. researchgate.netnih.gov In silico methods, which utilize computational models, provide a rapid and cost-effective means to predict these pharmacokinetic and toxicity profiles before a compound is synthesized. nih.govcomputabio.com This approach allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize and optimize compounds with more favorable drug-like properties. nih.gov

While specific in silico ADMET data for this compound is not extensively available in the public domain, the pharmacokinetic properties of analogous compounds, particularly those containing the phenylpropanamide scaffold, have been the subject of computational investigation. researchgate.netdntb.gov.ua These studies provide valuable insights into the potential ADMET profile of this compound.

A study on a series of (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives, which share the core phenylpropanamide structure, demonstrated that these compounds generally exhibit favorable in silico pharmacokinetic parameters. researchgate.net The molecules were found to adhere to Lipinski's rule of five, a widely used guideline to assess drug-likeness and predict oral bioavailability. researchgate.net

Similarly, computational analysis of other N-substituted phenylpropanamide derivatives has been conducted to evaluate their potential as therapeutic agents. acs.org These studies often involve the prediction of key ADMET parameters to guide the design and synthesis of new analogues with improved pharmacokinetic profiles. acs.org For instance, research on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides, which are structurally related, showed good predicted lipophilicity, bioavailability, and drug-likeness properties, with no violations of Lipinski's or Veber's rules. researchgate.net

The general process of in silico ADMET prediction involves the use of various computational models and software. computabio.com These tools can predict a wide range of properties, including:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential are evaluated. mdpi.compharmaron.com

Distribution: Predictions often include blood-brain barrier (BBB) penetration, plasma protein binding, and the volume of distribution. nih.govmdpi.com

Metabolism: The models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes and predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. mdpi.com

Excretion: While less commonly predicted in detail, some models can provide insights into the likely routes of excretion.

Toxicity: A variety of toxicity endpoints can be predicted, including mutagenicity, carcinogenicity, and organ-specific toxicities. mdpi.com

The following interactive table summarizes representative ADMET parameters often predicted for analogous compounds in in silico studies. The values presented are hypothetical and for illustrative purposes, as specific data for this compound and its close analogs are limited in published literature.

| ADMET Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross intestinal epithelial cells. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Indicates potential to reach the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells, which can improve bioavailability. |

| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

It is crucial to emphasize that in silico predictions are theoretical and require experimental validation. nih.gov However, they serve as an invaluable tool in the early stages of drug discovery to guide the selection and design of compounds with a higher probability of success in subsequent preclinical and clinical development. nih.govcomputabio.com

Research Applications and Biological Significance of N Ethyl 3 Phenylpropanamide Scaffolds

Role as a Synthetic Intermediate in Complex Molecule Construction

The 3-phenylpropanamide (B85529) framework serves as a valuable and versatile building block in organic synthesis, allowing for the construction of more elaborate molecules with potential applications in multiple fields.

The N-ethyl-3-phenylpropanamide structure and its analogs are frequently employed as intermediates in the synthesis of pharmaceutical compounds. The scaffold's chemical properties allow for further functionalization, making it a key component in the development of targeted therapies. smolecule.com For instance, a related compound, (S)-3-hydroxy-N-methyl-3-phenylpropanamide, has been identified as a crucial intermediate in the synthesis of enantiomerically pure bioactive molecules such as the antidepressant fluoxetine. csic.es Similarly, N-Ethyl-N-phenylpropanamide is recognized as a pharmaceutical intermediate. The core structure is also integrated into more complex molecules designed as kinase inhibitors or nuclear receptor modulators. smolecule.com

The utility of the phenylpropanamide scaffold extends to the field of agrochemicals. Related structures, such as N,N-diethyl-3-phenylpropanamide, are utilized as precursors and building blocks in the development of new agrochemical products. This suggests the broader applicability of the this compound core in creating compounds for agricultural use.

Investigation of Biological Target Interactions

Molecules incorporating the this compound scaffold have been shown to interact with a range of biological targets, including enzymes, receptors, and key components of cellular signaling pathways.

Derivatives of 3-phenylpropanamide have demonstrated significant activity as modulators and inhibitors of various enzymes.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition: A notable example is N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide ((S)-OOPP), which is a potent and selective inhibitor of NAAA, a cysteine amidase involved in the breakdown of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). pnas.orgnih.gov (S)-OOPP was found to be significantly more potent than its parent compounds, with an IC₅₀ (half-maximal inhibitory concentration) of 0.42 μM, and it blocks NAAA through a noncompetitive mechanism. nih.gov

Integrin-Linked Kinase (ILK) Inhibition: In cancer research, N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide was identified as a novel inhibitor of Integrin-linked kinase (ILK) with an IC₅₀ of 0.6 μM. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Analogs such as N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide have been studied for their ability to inhibit COX-2, an enzyme implicated in inflammation. The propanamide linker in these molecules is thought to facilitate hydrogen bonding with catalytic residues in the enzyme. vulcanchem.com

The N-phenylpropanamide moiety is a key structural feature in ligands designed to target specific receptor systems, particularly in the central nervous system.

Opioid Receptor Binding: The scaffold is integral to certain fentanyl congeners, which are potent opioid analgesics. nih.gov For example, complex derivatives like (2R,3R,4S)-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have been shown to act as pseudoirreversible inhibitors of the μ-opioid receptor. nih.gov The arylacetamide scaffold, which includes the N-phenylpropanamide structure, is common in conformationally flexible ligands that bind to opioid receptors. researchgate.net

G-Protein Coupled Receptor (GPCR) Screening: Derivatives are often evaluated for their binding affinity to various GPCRs. For instance, N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has been investigated in receptor binding assays against targets including the μ-opioid receptor.

By interacting with key enzymes and receptors, compounds containing the this compound scaffold can significantly influence cellular signaling cascades.

Cancer Cell Signaling: The ILK inhibitor N-Methyl-3-(...)-propanamide was found to suppress tumor cell growth by inhibiting signaling pathways mediated by the kinases Akt and YB-1. nih.gov

Inflammatory Signaling: The NAAA inhibitor (S)-OOPP exerts its anti-inflammatory effects by increasing the endogenous levels of PEA. pnas.org Elevated PEA then activates the peroxisome proliferator-activated receptor-α (PPAR-α), a nuclear receptor that plays a crucial role in regulating gene expression and dampening inflammatory responses. pnas.org

Unfolded Protein Response (UPR): The derivative N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (AA147) has been identified as a selective activator of the ATF6 signaling pathway. nih.gov ATF6 is a key transducer of the UPR, a cellular stress response pathway that is implicated in numerous diseases. nih.gov

NF-κB Signaling: Analogs containing a benzothiazole (B30560) moiety linked to the 3-phenylpropanamide core have been shown to suppress the NF-κB signaling pathway by inhibiting IκB kinase (IKK), which in turn reduces the production of pro-inflammatory cytokines. vulcanchem.com

Development of New Research Probes and Tool Compounds

The phenylpropanamide core is a versatile platform for the design and synthesis of molecular probes and tool compounds to investigate biological systems. These molecules can be tailored to interact with specific targets, such as enzymes or receptors, thereby helping to elucidate their functions.

One area where phenylpropanamide derivatives have been explored is in the development of inhibitors for viral proteases. For instance, a complex derivative of 3-phenylpropanamide, specifically N,N'-((3S,3′S)-piperazine-1,4-diylbis(3-hydroxy-1-phenylbutane-4,2-diyl))bis(2-(5-methyl-1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide), has been identified as a promising inhibitor of the SARS-CoV-2 main protease (3CLpro) through in-silico screening and subsequent in vitro validation. nih.gov This highlights the potential of the phenylpropanamide scaffold in the development of antiviral agents.

Furthermore, derivatives of phenylpropanamide have been utilized as probes to study oxidative processes. N-cyclopropylanilines, for example, can be used as single-electron transfer (SET) probes. acs.org Upon oxidation by triplet-state photosensitizers, the cyclopropyl (B3062369) ring opens irreversibly. acs.org One of the identified ring-opened products is 3-hydroxy-N-phenylpropanamide, demonstrating how the phenylpropanamide structure can be part of a system designed to report on specific chemical reactions. acs.org The irreversible nature of this transformation makes these compounds useful tools for studying electron transfer processes in various chemical and biological environments. acs.org

The table below summarizes examples of phenylpropanamide-based research probes.

| Compound Name | Application | Target/System Studied |

| N,N'-((3S,3′S)-piperazine-1,4-diylbis(3-hydroxy-1-phenylbutane-4,2-diyl))bis(2-(5-methyl-1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide) | Antiviral research | SARS-CoV-2 main protease (3CLpro) nih.gov |

| N-Cyclopropylanilines (yielding 3-hydroxy-N-phenylpropanamide upon oxidation) | Probe for oxidative properties | Triplet-state photosensitizers acs.org |

Applications in Material Science and Polymer Chemistry

The structural characteristics of this compound and its analogs, such as the amide and aromatic functionalities, suggest their potential application in material science and polymer chemistry. The amide group can participate in hydrogen bonding, which is crucial for the self-assembly of supramolecular structures and the mechanical properties of polymers. The aromatic ring can engage in π-π stacking interactions, further influencing the material's properties.

While direct applications of this compound in this area are not extensively documented in the literature, related compounds serve as important precursors in polymer synthesis. For example, 3-Chloro-N-phenylpropanamide is an intermediate in the synthesis of functional acrylamides, which are valuable monomers for producing various polymers and fine chemicals. The presence of the reactive chlorine atom allows for further chemical modifications to tailor the properties of the resulting polymers.

The potential of phenylpropanamide derivatives in polymer science is also suggested by the investigation of compounds like N-(4-methylphenyl)-3-phenylpropanamide and its analogs, which are considered for their role in polymer synthesis. The thermal stability of such compounds is a key factor, with structural modifications like the introduction of a 2,2-dimethyl group potentially enhancing this property, making them suitable for high-temperature polymer synthesis.

Green Chemistry Considerations in Amide Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on reagents with poor atom economy and generate significant waste. walisongo.ac.id Consequently, there is a strong emphasis on developing greener synthetic routes. The synthesis of N-benzyl-3-phenylpropanamide, a close analog of this compound, has been used as a model system to compare different amide bond-forming reactions from a green chemistry perspective. walisongo.ac.id

A study evaluated three methods for the synthesis of N-benzyl-3-phenylpropanamide: